(7R,8S,9R,10S)-rel-7,8,9,10-Tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol
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Overview
Description
Benzo(a)pyrene-7,8,9,10-tetrol, 7,8,9,10-tetrahydro-, (7R,8S,9R,10S)-rel- is a polycyclic aromatic hydrocarbon (PAH) derivative. It is a metabolite of benzo(a)pyrene, a well-known environmental pollutant and carcinogen. This compound is characterized by its complex structure, which includes multiple hydroxyl groups and a tetrahydro configuration, making it a significant subject of study in environmental chemistry and toxicology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(a)pyrene-7,8,9,10-tetrol, 7,8,9,10-tetrahydro-, (7R,8S,9R,10S)-rel- typically involves the catalytic hydrogenation of benzo(a)pyrene followed by hydroxylation. The reaction conditions often require specific catalysts such as palladium on carbon (Pd/C) and controlled temperature and pressure to achieve the desired tetrahydro configuration .
Industrial Production Methods
the general approach involves large-scale catalytic processes similar to those used in laboratory synthesis, with additional purification steps to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
Benzo(a)pyrene-7,8,9,10-tetrol, 7,8,9,10-tetrahydro-, (7R,8S,9R,10S)-rel- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can further hydrogenate the compound, altering its structure and properties.
Substitution: Hydroxyl groups in the compound can participate in substitution reactions, leading to the formation of ethers and esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as sodium borohydride (NaBH₄). Reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .
Major Products Formed
Major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted compounds with different functional groups. These products are often studied for their unique chemical and biological properties .
Scientific Research Applications
Benzo(a)pyrene-7,8,9,10-tetrol, 7,8,9,10-tetrahydro-, (7R,8S,9R,10S)-rel- has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of PAHs and their derivatives in various chemical reactions.
Biology: Researchers study its interactions with biological molecules to understand its toxicological effects and mechanisms of action.
Medicine: The compound is investigated for its potential role in carcinogenesis and its interactions with DNA.
Mechanism of Action
The mechanism of action of Benzo(a)pyrene-7,8,9,10-tetrol, 7,8,9,10-tetrahydro-, (7R,8S,9R,10S)-rel- involves its interaction with cellular components, particularly DNA. The compound can form adducts with DNA, leading to mutations and potentially carcinogenic effects. It is metabolized by cytochrome P450 enzymes, which convert it into reactive intermediates that can bind to DNA and other cellular macromolecules .
Comparison with Similar Compounds
Similar Compounds
Benzo(a)pyrene: The parent compound, known for its carcinogenic properties.
7,8,9,10-Tetrahydrobenzo(a)pyrene: A reduced form of benzo(a)pyrene.
Benzo(a)pyrene-7,8-dihydrodiol-9,10-epoxide: A highly reactive metabolite involved in DNA adduct formation.
Uniqueness
Benzo(a)pyrene-7,8,9,10-tetrol, 7,8,9,10-tetrahydro-, (7R,8S,9R,10S)-rel- is unique due to its specific tetrahydro configuration and multiple hydroxyl groups, which influence its chemical reactivity and biological interactions. This makes it a valuable compound for studying the detailed mechanisms of PAH toxicity and carcinogenesis .
Properties
IUPAC Name |
(7R,8S,9R,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O4/c21-17-13-8-11-5-4-9-2-1-3-10-6-7-12(15(11)14(9)10)16(13)18(22)20(24)19(17)23/h1-8,17-24H/t17-,18+,19+,20-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWFVZAJQUSRMCC-FUMNGEBKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C(C(C(C5O)O)O)O)C=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4[C@@H]([C@H]([C@H]([C@@H]5O)O)O)O)C=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61490-66-2, 62697-19-2 |
Source
|
Record name | Benzo(a)pyrene-7,10/8,9-tetrol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061490662 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzo(a)pyrene-7,8,9,10-tetrol, 7,8,9,10-tetrahydro-, (7alpha,8beta,9beta,10alpha)-(+-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062697192 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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